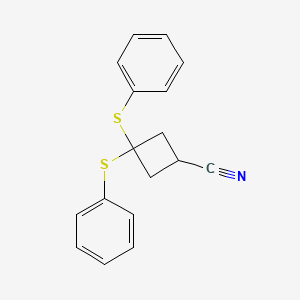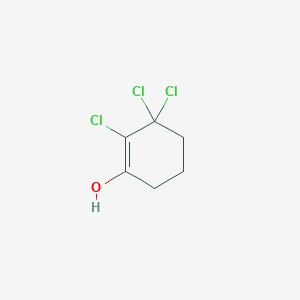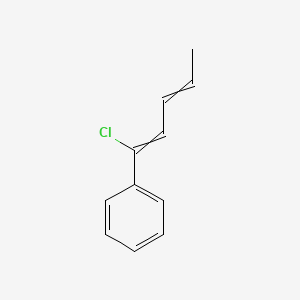![molecular formula C9H9ClF3N3O B14356853 N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea CAS No. 93194-53-7](/img/structure/B14356853.png)
N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea is a chemical compound known for its unique structure and properties It contains a pyridine ring substituted with a chloro and trifluoromethyl group, and a dimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-dimethylurea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, amines, and coupled products with various functional groups.
Aplicaciones Científicas De Investigación
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Fluopicolide: 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide.
Fluopimomide: N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide.
Uniqueness
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
93194-53-7 |
|---|---|
Fórmula molecular |
C9H9ClF3N3O |
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,1-dimethylurea |
InChI |
InChI=1S/C9H9ClF3N3O/c1-16(2)8(17)15-7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,1-2H3,(H,14,15,17) |
Clave InChI |
JGPIAXXKQNXEBM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
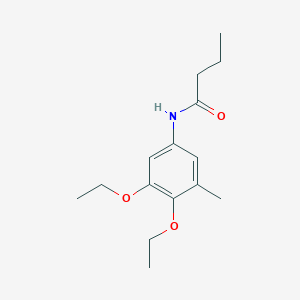
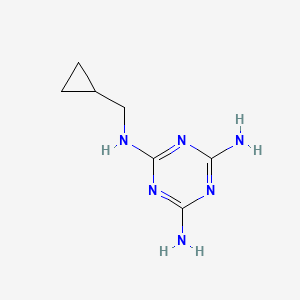
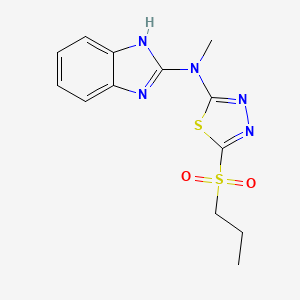
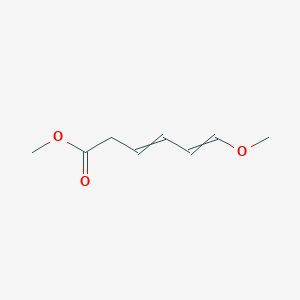
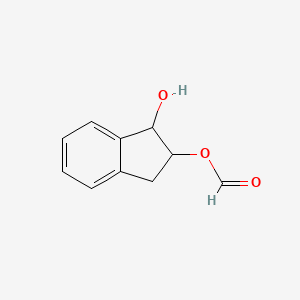
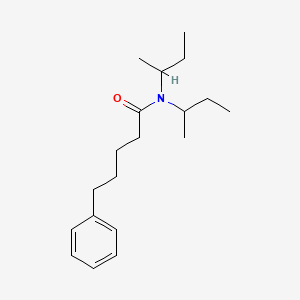
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
